MS436 -

MS436

Catalog Number: EVT-275601
CAS Number:
Molecular Formula: C18H17N5O3S
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide, commonly referred to as MS436, is a synthetic small molecule that has garnered significant attention in scientific research, particularly in the field of epigenetics. [] It functions as a potent and selective inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins, notably BRD4. [] BET proteins play a crucial role in gene regulation by recognizing and binding to acetylated lysine residues on histones, thereby influencing chromatin structure and gene expression. []

Future Directions
  • Optimization of MS436 Analogs: Further research could focus on synthesizing and evaluating analogs of MS436 with improved potency, selectivity, and pharmacokinetic properties. []

ZL0590

    Compound Description: ZL0590 is a novel allosteric inhibitor that exhibits high affinity for the bromodomain-containing protein 4 (BRD4) and demonstrates promising efficacy. It functions by inducing conformational changes in BRD4, specifically promoting α-helix formation in the ZA loop region. This alteration disrupts the interaction between the ZA and BC loops, hindering the binding of orthosteric inhibitors like MS436 to the active site. []

    Relevance: ZL0590 serves as a valuable tool for investigating the allosteric inhibition of BRD4, providing insights into alternative mechanisms compared to the direct binding of MS436 to the active site. While both compounds target BRD4, they achieve inhibition through distinct binding modes. []

MS611

    Compound Description: MS611 belongs to the diazobenzene class of compounds, similar to MS436, and acts as a bromodomain inhibitor. It displays a preference for binding to the first bromodomain (BD1) of BET family members over the second bromodomain (BD2). []

    Relevance: MS611 shares structural similarities with MS436 and exhibits comparable selectivity for BD1 over BD2 in BET proteins. This structural resemblance suggests a potential for shared binding interactions within the bromodomain pocket. []

Benzimidazole-6-sulfonamides

    Compound Description: This class of compounds represents a series of derivatives designed from the diazobenzene scaffolds of MS436 (7a) and MS611 (7b). These derivatives were synthesized and evaluated for their ability to inhibit BET bromodomains, with a focus on achieving enhanced selectivity for the first bromodomain (BD1). []

    Relevance: These compounds are structurally related to MS436 and were developed based on its structure-activity relationship. The goal of their design was to improve upon the BD1 selectivity observed with MS436 and MS611. This makes them particularly relevant for understanding the specific roles of BD1 within the BET family. []

Source and Classification

MS436 belongs to a new class of bromodomain inhibitors, which are designed to disrupt the interaction between bromodomains and acetylated lysine residues on histone proteins. This interaction is crucial for the regulation of gene expression and cellular processes. The compound has been classified under the category of small-molecule inhibitors, specifically targeting the bromodomain and extra-terminal (BET) family of proteins, which includes BRD4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of MS436 involves several key steps that incorporate diazenyl and sulfonamide functionalities. The process typically begins with the preparation of the diazenyl intermediate, which is then coupled with a pyridinylbenzenesulfonamide moiety. Specific methods for synthesizing MS436 include:

  1. Formation of Diazenyl Compound: The initial step involves the reaction of an amine with a nitrosating agent to form a diazenyl structure.
  2. Coupling Reaction: The diazenyl compound is then reacted with a pyridinylbenzenesulfonamide under acidic conditions to yield MS436.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels suitable for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of MS436 reveals a complex arrangement that includes a diazobenzene core linked to a sulfonamide group. Key features include:

  • Functional Groups: The presence of an amino group, hydroxyl group, and sulfonamide enhances its binding affinity to bromodomains.
  • Binding Conformation: Molecular dynamics simulations have shown that MS436 adopts a specific conformation that allows optimal interaction with BRD4-BrD1, facilitating its inhibitory action .

Structural Data

  • Exact Mass: 383.11 g/mol
  • Chemical Name: (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide .
Chemical Reactions Analysis

Reactions and Technical Details

MS436 primarily acts through competitive inhibition of the bromodomain's acetyl-lysine binding site. The key reactions involved include:

  1. Inhibition Mechanism: MS436 competes with acetylated lysine residues for binding to BRD4-BrD1, effectively blocking downstream signaling pathways associated with gene transcription.
  2. Selectivity: The compound exhibits approximately tenfold selectivity towards BRD4-BrD1 compared to BRD4-BrD2, attributed to specific interactions at variable residues within the binding sites .
Mechanism of Action

Process and Data

The mechanism by which MS436 exerts its effects involves several steps:

  1. Binding Affinity: MS436 binds to the Kac (lysine-acetylated) binding site on BRD4-BrD1 with an estimated inhibition constant (Ki_i) ranging from 30 nM to 50 nM .
  2. Disruption of Protein Interactions: By occupying this site, MS436 prevents the recognition of acetylated histones by BRD4, thereby inhibiting transcriptional activation mediated by this protein.
  3. Biological Impact: This inhibition can lead to reduced expression of oncogenes, making it a potential therapeutic strategy in cancer treatment .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: MS436 exhibits good stability under physiological conditions, making it suitable for in vivo studies.
  • Reactivity: The presence of functional groups allows for further derivatization if required for enhanced activity or specificity.
Applications

Scientific Uses

MS436 has significant potential applications in various fields:

  • Cancer Research: As an inhibitor of BRD4, it is being investigated for its efficacy in treating various cancers where BRD4 plays a critical role in tumor progression.
  • Epigenetics Studies: It serves as a valuable tool for studying the role of bromodomains in gene regulation and epigenetic modifications.
  • Drug Development: MS436 is part of ongoing research aimed at developing selective inhibitors for therapeutic use against diseases linked to aberrant epigenetic regulation .
Introduction to BET Proteins and BRD4 Bromodomains

Structural and Functional Overview of Bromodomains

Bromodomains (BRDs) are evolutionarily conserved structural modules of approximately 110 amino acids that function as epigenetic "readers" of acetylated lysine (KAc) residues on histone tails and non-histone proteins. These domains adopt a left-handed four-helix bundle topology (αZ, αA, αB, αC) interconnected by ZA and BC loops that form the KAc recognition site [2] [7]. A conserved asparagine residue (Asn140 in BRD4 BD1) is critical for hydrogen bonding with the acetyl carbonyl oxygen, enabling specific recognition of acetylated substrates [7] [10]. The human proteome encodes 61 bromodomains across 46 proteins, classified into eight structural and nine functional families [7] [8].

The Bromodomain and Extra-Terminal (BET) family constitutes Subfamily V and includes BRD2, BRD3, BRD4, and BRDT. These proteins uniquely contain two tandem bromodomains (BD1 and BD2) with high sequence homology (>70% similarity), an extraterminal (ET) domain for protein-protein interactions, and in BRD4/BRDT, a C-terminal domain (CTD) that recruits transcriptional regulators [4] [8]. The N-terminal bromodomains exhibit functional divergence: BD1 typically mediates chromatin engagement, while BD2 recruits transcription factors like TWIST [5] [8].

Table 1: Human BET Family Proteins and Key Characteristics

ProteinGeneDomainsPrimary FunctionsTissue Expression
BRD2BRD2BD1, BD2, ETCell cycle regulation, E2F interactionUbiquitous
BRD3BRD3BD1, BD2, ETErythroid differentiation, GATA1 bindingUbiquitous
BRD4BRD4BD1, BD2, ET, CTDTranscriptional elongation, P-TEFb recruitmentUbiquitous
BRDTBRDTBD1, BD2, ET, CTDSpermatogenesis, meiotic regulationTestis-specific

Biological Significance of BRD4 in Epigenetic Regulation

BRD4 is the most extensively studied BET protein and serves as a master transcriptional coordinator. Its bromodomains bind di-acetylated histone H3 (H3K14ac, H3K122ac) and H4 (H4K5ac, H4K12ac) marks at super-enhancers and promoters, facilitating RNA Polymerase II (Pol II) activation [2] [4]. Through its CTD, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates Pol II at serine 2 (Ser2), enabling transition from transcriptional pausing to elongation [4] [8]. This mechanism is critical for expression of rapidly inducible genes, including proto-oncogenes like MYC and BCL2 [5] [7].

BRD4 also maintains "mitotic memory" by remaining chromatin-bound during cell division, enabling rapid reactivation of growth-promoting genes post-mitosis [8]. Its ET domain interacts with transcription factors (NF-κB, AP-1), chromatin remodelers, and viral proteins, positioning BRD4 as a nexus for pathological gene expression in cancer, inflammation, and viral infection [4] [8].

Table 2: Key Cellular Functions of BRD4

FunctionMolecular MechanismBiological Impact
Transcriptional ElongationRecruits P-TEFb to phosphorylate Pol II CTD at Ser2Activates expression of growth/survival genes (e.g., MYC)
Super-Enhancer AssemblyBinds acetylated histones at clustered enhancer regionsDrives cell identity genes; co-opted in oncogenesis
Mitotic BookmarkingRetains chromatin binding during mitosisEnsures faithful transmission of transcriptional programs
Inflammation RegulationBinds acetylated NF-κB/AP-1; recruits inflammatory co-activatorsUpregulates IL-6, NO, and other mediators

Rationale for Targeting BRD4 Bromodomains in Disease

Dysregulated BRD4 activity is a pathogenic driver in diverse conditions. In oncology, BRD4 is overexpressed or genetically amplified in hematologic malignancies (e.g., AML, multiple myeloma) and solid tumors (e.g., neuroblastoma, breast cancer) [5] [7]. It sustains proliferation by activating MYC and MYCN oncogenes, validated by siRNA knockdown studies that induce tumor cell apoptosis [5] [8]. In inflammation, BRD4 binds acetylated NF-κB subunits, amplifying production of nitric oxide (NO), interleukin-6 (IL-6), and other cytokines in macrophages [1] [3].

Pan-BET inhibitors (e.g., JQ1, I-BET) non-selectively target BD1/BD2, disrupting housekeeping functions and causing thrombocytopenia or gastrointestinal toxicity [5] [8]. Domain-selective inhibition offers a precision strategy: BD1 governs canonical chromatin binding, while BD2 regulates stimulus-dependent transcription. Selective BD1 inhibitors may mitigate toxicity while retaining efficacy against disease-relevant genes [6] [8].

Properties

Product Name

MS436

IUPAC Name

4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23)

InChI Key

DZTGIRNXWSZBIM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Solubility

Soluble in DMSO

Synonyms

MS436; MS-436; MS 436.

Canonical SMILES

CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.